molecular formula C11H12BrNO B582022 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde CAS No. 887235-00-9

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No. B582022
M. Wt: 254.127
InChI Key: UZVCTORVMMDVAN-UHFFFAOYSA-N
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Description

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is a chemical compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . It is used as a precursor and reacts with other compounds to prepare various derivatives .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde is characterized by a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in chemical reactions .

Scientific Research Applications

  • Synthesis of Anticancer Intermediates : 4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, is an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound has been developed, indicating its potential in cancer drug research (Zhang et al., 2018).

  • Chiral Synthesis Applications : In a study by Talybov and Baghirli (2020), the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand was investigated, demonstrating its use in producing chiral molecules with high selectivity (Talybov & Baghirli, 2020).

  • Catalytic Applications in Organic Synthesis : A study demonstrated the use of ytterbium(III) chloride complexes of polymer-supported pyridine-bis(oxazoline) ligands, derived from 4-bromo-2,6-bis[(R)-4-phenyloxazolin-2-yl]pyridine, for the catalytic addition of trimethylsilyl cyanide to benzaldehyde, showcasing its utility in organic synthesis (Lundgren et al., 2003).

  • Antibacterial Activity : A study on novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile found significant antimicrobial activity against various bacteria, suggesting its potential in developing new antibacterial agents (Bogdanowicz et al., 2013).

  • Enantioselective Synthesis : The enantioface-differentiating addition of butyllithium to benzaldehyde using a chiral ligand derived from pyrrolidine demonstrated very high optical purity, indicating its application in enantioselective synthesis (SoaiKenso & MukaiyamaTeruaki, 1978).

  • Optical Properties in Polymorphs : The synthesis of Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile from 4-(pyridin-2-yl)benzaldehyde was studied, and its molecular structures and optical properties were characterized, indicating potential applications in materials science (Percino et al., 2014).

  • Microbiological Activity : Research on the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile showed significant bacteriostatic and antituberculosis activity, underlining its potential in microbiology (Miszke et al., 2008).

Future Directions

The future directions for 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde could involve its use as a precursor in the synthesis of various derivatives for potential applications in drug discovery .

properties

IUPAC Name

4-bromo-2-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-4-3-9(8-14)11(7-10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCTORVMMDVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655674
Record name 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

CAS RN

887235-00-9
Record name 4-Bromo-2-(1-pyrrolidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887235-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(pyrrolidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 20 mL screwtop vial was charged with 4-bromo-2-fluorobenzaldehyde (200 mg, 0.985 mmol), piperadine (116 μL, 1.19 mmol), and DMA (1 mL). The reaction was heated to 120° C. for 3 h. The reaction was diluted in EtOAc and extracted with brine (3×). The organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was chromatographed on a silica gel column (0% to 20% EtOAc in hexanes) and yielded 4-bromo-2-(pyrrolidin-1-yl)benzaldehyde (242 g, 92%). 1H NMR 400 MHz (CDCl3) δ 10.21 (s, 1H), 7.66 (dd, J=8.3, 2.4 Hz, 1H), 7.31-7.17 (m, 2H), 4 (m, 4H), 1.78 (m, 4H), 1.71-1.60 (m, 2H). LCMS (ESI, m/z): 268 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
116 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Citations

For This Compound
2
Citations
YZ Chang, ML Li, WF Zhao, X Wen… - The Journal of Organic …, 2015 - ACS Publications
Expeditious access to oxadiazepines via 1,5-hydride shift/cyclization of pyrrolidine- or tetrahydroisoquinoline-containing nitrones has been developed. With 1,3-dipole nitrones serving …
Number of citations: 37 pubs.acs.org
JS Cisar, OD Weber, JR Clapper… - Journal of medicinal …, 2018 - ACS Publications
The serine hydrolase monoacylglycerol lipase (MGLL) converts the endogenous cannabinoid receptor agonist 2-arachidonoylglycerol (2-AG) and other monoacylglycerols into fatty …
Number of citations: 109 pubs.acs.org

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